molecular formula C9H16ClNO2 B2375800 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride CAS No. 2243510-57-6

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride

货号: B2375800
CAS 编号: 2243510-57-6
分子量: 205.68
InChI 键: JQPQQQZCYBACMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom (aza) and a fused three- and five-membered ring structure (spiro[3.5]nonane). The carboxylic acid group at position 9 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry. This compound is structurally distinct due to its rigid spirocyclic framework, which reduces conformational flexibility and improves target selectivity in drug design .

属性

IUPAC Name

7-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-10-5-4-9(7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPQQQZCYBACMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-57-6
Record name 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic ring system. The carboxylic acid group is then introduced through a subsequent reaction, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Synthesis of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride

The synthesis of this compound typically involves several steps, starting from readily available precursors. A notable method includes the use of N-Boc-4-piperidone as a starting material, which undergoes a series of reactions including:

  • Wittig reaction : This step generates an intermediate that is crucial for the formation of the spirocyclic structure.
  • Cyclization : The intermediate is subjected to cyclization to form the azaspiro compound.
  • Reduction : Sodium borohydride is utilized to reduce the ketone to the corresponding alcohol.
  • Hydrochloride formation : The final step involves treatment with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability .

Pharmacological Potential

7-Azaspiro[3.5]nonane derivatives have been investigated for their role as inhibitors of diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 inhibitors are promising candidates for treating hyperlipidemia due to their ability to lower triglyceride levels in the blood. Research indicates that these compounds can effectively suppress triglyceride synthesis, making them valuable in developing lipid-lowering therapies .

Farnesoid X Receptor Agonism

A specific derivative of 7-Azaspiro[3.5]nonane has been identified as a potent agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid regulation and lipid metabolism. This compound has shown efficacy in preclinical models for conditions such as nonalcoholic steatohepatitis (NASH), demonstrating its potential therapeutic applications in liver diseases .

Case Study: BMS-986318

BMS-986318 is a compound derived from 7-Azaspiro[3.5]nonane that has undergone extensive preclinical evaluation. Key findings include:

  • In vitro potency : The compound exhibited significant activation of FXR in vitro, indicating its potential for clinical application.
  • In vivo efficacy : In mouse models, BMS-986318 demonstrated a marked increase in liver FGF15 levels and a substantial reduction in CYP 7A1 expression, both critical markers for liver function and health .
ParameterValue
Compound NameBMS-986318
FXR Activation (nM)202 ± 184
Dose Administered (mg/kg)3
Liver FGF15 Increase19-fold
CYP 7A1 Reduction94%

Safety Profile

Safety assessments have revealed that 7-Azaspiro[3.5]nonane hydrochloride can cause skin irritation and serious eye irritation, necessitating careful handling in laboratory settings .

作用机制

The mechanism of action of 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Spirocyclic Linkers in Drug Design

Spiro compounds are widely used as rigid linkers to optimize pharmacokinetic properties. Below is a comparison with structurally related analogs:

Compound Name Key Features Biological Target/Application Key Findings
7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride Spiro[3.5]nonane core, carboxylic acid at position 9, hydrochloride salt. CK2α inhibitors, FAAH inhibitors High rigidity improves selectivity for CK2α ; carboxamide derivatives inhibit FAAH .
6-Azaspiro[3.4]octane-2-amine Smaller spiro[3.4]octane system, amine substituent. CK2α inhibitors Reduced ring strain compared to [3.5] systems but lower potency .
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride Oxa (oxygen) at position 2, spiro[4.4]nonane core. Research chemical (American Elements) Altered ring size and heteroatom placement may affect solubility and binding .
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride Oxa at position 7, carboxylic acid at position 1. Unknown (under investigation) Structural isomerism likely alters metabolic stability .

Substituent Modifications

  • 7-Azaspiro[3.5]nonane-7-carboxamides: Replacing the carboxylic acid with a carboxamide group enhances FAAH inhibitory activity (IC₅₀ < 100 nM) .
  • 2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane HCl: Aromatic substituents improve binding to CNS targets but may introduce toxicity risks .

Physicochemical Properties

Property 7-Azaspiro[3.5]nonane-9-carboxylic acid; HCl 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl
Molecular Weight 207.65 (calculated) 207.66 223.30 (estimated)
Solubility High (due to hydrochloride and COOH) Moderate (polar oxa group) Low (hydrophobic methyl group)
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 2 (OH, NH)

Enzyme Inhibition

  • CK2α Targeting: The spiro[3.5]nonane scaffold in 7-azaspiro derivatives shows superior selectivity over piperidine-based linkers, with IC₅₀ values in the nanomolar range .
  • FAAH Inhibition: Carboxamide derivatives of 7-azaspiro[3.5]nonane exhibit potent FAAH inhibition (WO2010049841), comparable to 1-oxa-8-azaspiro[4.5]decane analogs but with improved metabolic stability .

Therapeutic Potential

  • Neuropathic Pain : FAAH inhibitors derived from this scaffold are under investigation for pain management .
  • Oncology : CK2α inhibitors incorporating 7-azaspiro linkers are in preclinical studies for leukemia and solid tumors .

Key Advantages and Limitations

  • Advantages :
    • Rigidity enhances target selectivity .
    • Hydrochloride salt improves aqueous solubility .
  • Limitations: Synthetic complexity of spirocyclic systems increases production costs . Substituent-dependent toxicity (e.g., fluorophenoxy derivatives) requires careful optimization .

生物活性

7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. Its interactions with various biological targets make it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a spirocyclic framework, which contributes to its distinctive chemical properties. It is recognized as a bioisostere of pipecolic acid, known for its involvement in various biological processes and pharmacological activities. The molecular formula is C7H12ClNO2C_7H_{12}ClNO_2, with a molecular weight of approximately 163.645 g/mol.

The biological activity of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to modulate the activity of these targets, influencing various biochemical pathways.

1. GPR119 Agonism

Recent studies have shown that derivatives of the compound can act as potent GPR119 agonists, which are relevant in glucose metabolism regulation. For instance, compound 54g demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .

2. FXR Activation

Another area of interest is the compound's role as an FXR (Farnesoid X receptor) agonist. A related compound, BMS-986318, exhibited potent activation of FXR in vitro and in vivo, indicating potential applications in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The activation mechanism involves modulation of gene expression related to bile acid synthesis and lipid metabolism.

Case Studies

Several studies have explored the biological activity of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride:

  • Study on GPR119 Agonists : Research focused on optimizing the structure of azaspiro compounds to enhance their agonistic effects on GPR119, leading to improved glucose homeostasis in animal models .
  • FXR Agonist Evaluation : The evaluation of BMS-986318 demonstrated significant changes in liver gene expression markers (FGF15 and CYP7A1) after administration in mice, supporting its potential therapeutic role in liver diseases .

Comparative Analysis

To understand the uniqueness of 7-Azaspiro[3.5]nonane-9-carboxylic acid; hydrochloride, it can be compared with similar compounds:

Compound NameBiological ActivityUnique Features
7-Azaspiro[3.5]nonane-9-carboxylic acid; HCl FXR agonism, GPR119 agonismSpirocyclic structure with carboxylic acid group
2-Oxa-7-azaspiro[3.5]nonane oxalate Moderate biological activityDifferent oxygen substitution affecting reactivity
5-Oxa-8-azaspiro[3.5]nonane-9-carboxylic acid HCl Similar pharmacological propertiesVariations in ring structure affecting binding sites

常见问题

Q. What are the common synthetic routes for 7-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as ring-closing metathesis or condensation reactions, to construct the spirocyclic core. For example, bicyclic amine derivatives are synthesized via cyclization of amino alcohols or ketones under acidic conditions, followed by carboxylation at the 9-position . Intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity .

Q. How is the structural conformation of 7-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride validated experimentally?

X-ray crystallography and NOESY NMR are employed to confirm the spirocyclic geometry and substituent stereochemistry. Computational methods (DFT calculations) complement experimental data to resolve ambiguities in ring puckering or hydrogen-bonding patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to potential carcinogenicity (Category 2 under OSHA guidelines), researchers must use PPE (gloves, lab coats, goggles) and work in fume hoods. Spills require neutralization with inert absorbents and disposal via approved waste facilities .

Q. Which biological targets are associated with 7-azaspiro[3.5]nonane derivatives, and how are binding affinities measured?

The compound’s bicyclic structure shows affinity for enzymes like fatty acid amide hydrolase (FAAH). Binding assays (e.g., fluorescence polarization or SPR) quantify interactions, while IC₅₀ values are determined via enzymatic inhibition studies .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Purity should be verified via HPLC before use in sensitive assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for 7-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride?

Yield optimization involves tuning reaction parameters:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in spiro-ring formation .
  • Workup : Acidic extraction (pH 2–3) enhances crystallization of the hydrochloride salt .

Q. How to resolve contradictions in analytical data (e.g., conflicting NMR shifts or HPLC retention times)?

Use orthogonal techniques:

  • NMR vs. IR : Cross-validate functional groups (e.g., carboxylic acid COOH stretch at ~2500 cm⁻¹).
  • HPLC-MS : Compare retention times with spiked standards and monitor mass fragments for degradation products .

Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?

Chiral resolution employs:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization.
  • Enzymatic methods : Lipases or esterases selectively hydrolyze enantiomers .

Q. How can computational modeling predict the compound’s interaction with FAAH or other targets?

Molecular docking (AutoDock Vina) and MD simulations model binding poses in FAAH’s catalytic triad (Ser241, Ser217, Gly239). Free energy calculations (MM-PBSA) rank ligand efficacy .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Assess oral bioavailability and CNS penetration via LC-MS/MS plasma profiling.
  • Toxicogenomics : RNA-seq identifies off-target effects on hepatic or renal pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。